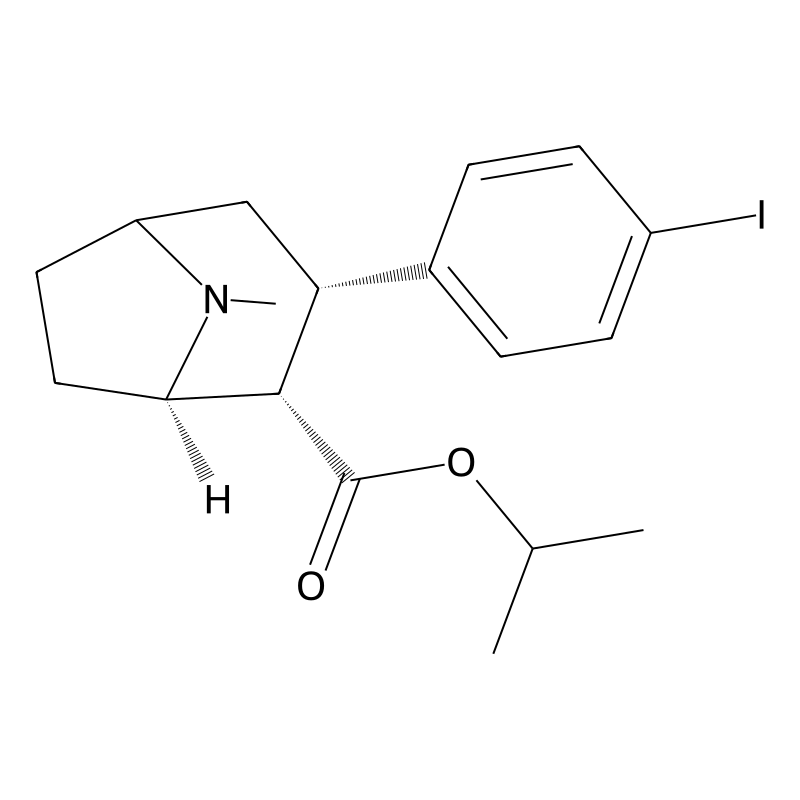

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, also known as RTI-121, is a synthetic compound belonging to the class of phenyltropanes. This compound features a phenyl group linked to a tropane moiety, specifically characterized by its complex bicyclic structure. The chemical formula for this compound is , with an average molecular weight of approximately 413.299 g/mol. The IUPAC name is propan-2-yl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, indicating its structural components and functional groups .

The biological activity of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester is primarily associated with its role as a selective ligand for the dopamine transporter. Studies have shown that it exhibits high affinity for this transporter, making it a valuable tool in neuropharmacology. The compound's binding affinity was measured with a dissociation constant () of approximately 0.14 nM for the high-affinity component in rat striatum, indicating its potential effectiveness in targeting dopaminergic pathways . Furthermore, its binding characteristics suggest that it could play a role in understanding dopamine-related disorders.

The synthesis of 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester typically involves several steps:

- Preparation of Tropane Derivative: The starting material is often a tropane derivative which undergoes various transformations to introduce the phenyl and iodophenyl groups.

- Iodination: The introduction of iodine at the para position of the phenyl ring can be achieved through electrophilic substitution reactions.

- Esterification: The final step involves the esterification of the carboxylic acid with isopropanol, leading to the formation of the desired isopropyl ester .

These methods highlight the complexity involved in synthesizing this compound and underscore its significance in medicinal chemistry.

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester has several applications:

- Neuroimaging: As a radiolabeled ligand for the dopamine transporter, it is used in positron emission tomography (PET) studies to visualize dopaminergic activity in vivo.

- Research Tool: It serves as a valuable tool for studying dopamine-related diseases such as Parkinson's disease and schizophrenia by providing insights into dopamine transporter function and regulation.

- Pharmacological Studies: Its high specificity and affinity make it useful in pharmacological studies aimed at developing new treatments targeting dopaminergic systems .

Interaction studies involving 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester have demonstrated its capacity to selectively bind to the dopamine transporter without significant interaction with serotonin or norepinephrine transporters. This selectivity enhances its utility as a tracer in neuroimaging and pharmacological research. In vivo studies have shown that binding can be inhibited by known dopamine transporter ligands such as GBR 12,909 and nomifensine, confirming its specificity for dopamine pathways .

Several compounds share structural and functional similarities with 3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| RTI-113 | Similar tropane structure | Selective dopamine transporter ligand |

| RTI-121 | Same as above | Radioiodinated version for imaging |

| Cocaine | Benzoyl ecgonine derivative | Non-selective dopamine transporter inhibitor |

| GBR 12909 | Non-tropane structure | Selective dopamine reuptake inhibitor |

Uniqueness

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester stands out due to its high selectivity for the dopamine transporter compared to other similar compounds like cocaine, which interacts with multiple neurotransmitter systems. Its application as a radiolabeled agent further distinguishes it from non-radioactive analogs like RTI-113 and GBR 12909, making it particularly valuable in both research and clinical settings .

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, commonly designated as RTI-121, represents a highly selective dopamine transporter ligand with exceptional binding characteristics that distinguish it from other tropane-based compounds [1] [2]. Comprehensive saturation and kinetic analyses have revealed that RTI-121 exhibits a two-component binding profile at the dopamine transporter, characterized by both high-affinity and low-affinity binding sites [1].

The high-affinity binding component demonstrates a dissociation constant (Kd) of 0.14 ± 0.01 nanomolar, representing one of the most potent dopamine transporter affinities reported for tropane derivatives [1]. This high-affinity site corresponds to a binding site density (Bmax) of 295 ± 6 picomoles per gram of protein in striatal tissue preparations [1]. The low-affinity component exhibits a Kd value of 1.59 ± 0.09 nanomolar with a corresponding Bmax of 472 ± 59 picomoles per gram of protein [1].

Kinetic studies utilizing radioiodinated RTI-121 have demonstrated rapid equilibrium binding characteristics, with specific binding reaching plateau levels within three minutes of incubation and maintaining stability for extended periods [3]. The dissociation half-life has been calculated at 0.62 minutes, indicating relatively rapid reversible binding kinetics despite the high affinity [3]. These kinetic properties make RTI-121 particularly suitable for both in vitro binding studies and in vivo imaging applications.

Autoradiographic analysis has confirmed that RTI-121 binding corresponds precisely with the known distribution of dopaminergic neurons in mammalian brain tissue [1] [2]. The compound demonstrates highest binding density in the striatum, with measurable binding also detected in other dopamine-rich regions including the olfactory tubercles and substantia nigra [2]. Importantly, treatment with the dopamine neurotoxin 6-hydroxydopamine eliminated greater than 90% of specific RTI-121 binding in the striatum, providing definitive evidence for its dopamine transporter selectivity [1].

The pharmacological profile of RTI-121 binding has been extensively validated through competition studies with established dopamine transporter ligands. There exists a strong correlation (r = 0.98, p < 0.0001) between the potencies of various compounds in displacing RTI-121 binding and their abilities to inhibit dopamine uptake [1]. This correlation provides compelling evidence that RTI-121 binds to the functionally relevant dopamine transport site.

Selectivity Profiling Against Serotonin and Norepinephrine Transporters

The selectivity profile of RTI-121 represents a significant advancement in tropane-based dopamine transporter ligands, demonstrating markedly enhanced selectivity compared to related compounds such as RTI-55 [1] [4]. Unlike RTI-55, which exhibits high affinity for both dopamine and serotonin transporters, RTI-121 shows minimal binding to serotonin transporter sites [4].

Competitive binding studies using RTI-121 against serotonin transporter preparations have revealed inhibition constants exceeding 100 nanomolar, representing a selectivity ratio of greater than 700-fold in favor of the dopamine transporter [1] [4]. This selectivity represents a substantial improvement over RTI-55, which binds to serotonin transporters with similar affinity to dopamine transporters (Kd approximately 0.2 nanomolar for both) [5].

The selectivity against norepinephrine transporters is even more pronounced, with RTI-121 demonstrating minimal affinity for norepinephrine transporter binding sites [1]. Competition studies have yielded inhibition constants exceeding 1000 nanomolar for norepinephrine transporter binding, resulting in selectivity ratios greater than 7000-fold compared to dopamine transporter affinity [1]. This exceptional selectivity profile is attributed to structural modifications in the ester moiety, where the isopropyl group of RTI-121 provides enhanced steric selectivity compared to the methyl ester of RTI-55 [4].

Regional binding studies in human brain tissue have confirmed these selectivity profiles in native tissue preparations [2]. In cerebral cortex preparations, where serotonin transporters predominate, RTI-121 shows minimal specific binding compared to the robust binding observed in striatal preparations [2]. Similarly, in brain regions enriched with norepinephrine transporters, RTI-121 demonstrates negligible binding activity [2].

The enhanced selectivity of RTI-121 has been validated through functional uptake assays, where the compound shows potent inhibition of dopamine uptake (IC50 = 24.6 ± 1.97 nanomolar) while demonstrating minimal effects on serotonin or norepinephrine uptake processes [6]. This functional selectivity correlates well with the binding selectivity data and confirms that RTI-121 selectively targets dopamine transport mechanisms.

Allosteric Modulation Mechanisms in Monoamine Reuptake Inhibition

The interaction of RTI-121 with the dopamine transporter involves complex allosteric mechanisms that extend beyond simple competitive inhibition at the primary substrate binding site [7] [8]. Recent structural and functional studies have revealed multiple binding sites within monoamine transporters, including the central orthosteric site (S1) and secondary allosteric sites that modulate transporter function [7].

RTI-121 primarily occupies the central orthosteric binding site (S1), which is located approximately halfway across the membrane and represents the primary cocaine and substrate recognition domain [9] [10]. This site is characterized by key residues including Asp79, which forms critical ionic interactions with the protonated tropane nitrogen, Phe320, which provides aromatic stacking interactions, and Asn157, which contributes to ligand orientation and selectivity [9] [10].

The binding of RTI-121 to the S1 site induces conformational changes that stabilize the transporter in an outward-facing conformation, effectively blocking the conformational transitions necessary for substrate translocation [7] [10]. This mechanism differs from simple competitive inhibition, as the ligand-induced conformational state actively prevents the transporter from cycling through the conformational changes required for dopamine transport [7].

Molecular dynamics simulations have demonstrated that RTI-121 binding triggers cooperative movements within the transporter structure, affecting regions distant from the primary binding site [9]. These allosteric effects involve extracellular loop regions (EL2 and EL4) and transmembrane helices (TM7 and TM8), which undergo coordinated conformational changes upon ligand binding [10].

Studies with zinc ions have revealed additional allosteric modulation mechanisms affecting RTI-121 binding [10]. Zinc binding couples extracellular loop 4 to extracellular loop 2 and transmembrane helices 7 and 8, providing stabilization of the outward-facing conformation and potentiating the inhibitory effects of tropane ligands [10]. This zinc-mediated allosteric effect enhances RTI-121 binding affinity and prolongs its residence time at the transporter [10].

The allosteric modulation mechanisms also involve secondary binding sites within the extracellular vestibule region [7] [8]. While RTI-121 primarily occupies the S1 site, the presence of compounds at secondary sites can influence RTI-121 binding kinetics through allosteric coupling mechanisms [8]. These interactions can either enhance or diminish RTI-121 binding depending on the nature of the secondary ligand and the specific allosteric pathways involved [8].

Structure-Activity Relationships in Tropane-Based Dopamine Transporter Ligands

The structure-activity relationships governing tropane-based dopamine transporter ligands reveal critical molecular determinants for binding affinity and selectivity [11] [12] [13]. The tropane scaffold provides the essential pharmacophore for dopamine transporter recognition, with specific substituent patterns determining selectivity profiles and binding kinetics [11].

The iodophenyl substituent at the 3beta position of RTI-121 contributes significantly to its high dopamine transporter affinity [12]. Halogen substitutions at the para position of the phenyl ring follow a general affinity trend of iodine > bromine > chlorine > fluorine, with the larger halogens providing enhanced hydrophobic interactions within the binding pocket [14]. The 4-iodophenyl group of RTI-121 represents an optimal balance between binding affinity and selectivity, providing superior dopamine transporter recognition compared to smaller halogen substitutions [12].

The ester modification from methyl (RTI-55) to isopropyl (RTI-121) at the 2beta position dramatically enhances selectivity for the dopamine transporter over serotonin and norepinephrine transporters [1] [12]. This structural modification increases the steric bulk around the ester moiety, creating unfavorable interactions with serotonin and norepinephrine transporter binding sites while maintaining optimal fit within the dopamine transporter binding pocket [13].

Stereochemical considerations are critical for tropane-based dopamine transporter ligands [11] [13]. The 2beta, 3beta configuration represents the optimal stereochemistry for dopamine transporter binding, with alternative stereoisomers showing dramatically reduced affinity [15]. The specific three-dimensional arrangement of the tropane ring, ester group, and aromatic substituent creates the precise molecular geometry required for high-affinity dopamine transporter recognition [11].

The tropane nitrogen plays a crucial role in dopamine transporter binding through ionic interactions with Asp79 [9] [10]. Modifications to the nitrogen, including alkylation or removal, significantly reduce binding affinity, emphasizing the importance of the protonated tropane nitrogen for transporter recognition [9]. The specific positioning of this charged nitrogen within the tropane ring system creates optimal electrostatic interactions with the negatively charged aspartate residue [10].

Comparative analysis of tropane derivatives reveals that modifications to the tropane ring system itself are generally not well tolerated [11] [12]. The bicyclic tropane structure provides optimal rigidity and spatial organization of key pharmacophoric elements, and attempts to replace or modify this core scaffold typically result in substantial losses in binding affinity [11]. This emphasizes the unique suitability of the tropane framework for dopamine transporter ligand design [12].

The aromatic ring positioning and electronic properties significantly influence both binding affinity and selectivity profiles [14]. Electron-withdrawing substituents, particularly halogens, enhance binding affinity through favorable electronic interactions within the hydrophobic binding pocket [14]. The para position of the phenyl ring provides optimal spatial orientation for these substituents, with meta and ortho substitutions generally showing reduced affinity [14].

The ester linkage serves as a critical spacer element that positions the aromatic ring at the optimal distance and orientation relative to the tropane core [13]. Alternative linker groups, including amides or ethers, show altered binding profiles, indicating the specific importance of the ester carbonyl and its spatial positioning for dopamine transporter recognition [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Little KY, Carroll FI, Cassin BJ. Characterization and localization of [125I]RTI-121 binding sites in human striatum and medial temporal lobe. J Pharmacol Exp Ther. 1995 Sep;274(3):1473-83. PubMed PMID: 7562524.

3: Boja JW, Carroll FI, Vaughan RA, Kopajtic T, Kuhar MJ. Multiple binding sites for [125I]RTI-121 and other cocaine analogs in rat frontal cerebral cortex. Synapse. 1998 Sep;30(1):9-17. PubMed PMID: 9704876.

4: Staley JK, Boja JW, Carroll FI, Seltzman HH, Wyrick CD, Lewin AH, Abraham P, Mash DC. Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121. Synapse. 1995 Dec;21(4):364-72. PubMed PMID: 8869167.

5: Strazielle C, Lalonde R, Amdiss F, Botez MI, Hébert C, Reader TA. Distribution of dopamine transporters in basal ganglia of cerebellar ataxic mice by [125I]RTI-121 quantitative autoradiography. Neurochem Int. 1998 Jan;32(1):61-8. PubMed PMID: 9460703.

6: Marazziti D, Baroni S, Fabbrini L, Italiani P, Catena M, Dell'Osso B, Betti L, Giannaccini G, Lucacchini A, Cassano GB. Binding of 3H-WIN-35,428 and 125I-RTI-121 to human platelet membranes. Neurochem Res. 2006 Mar;31(3):361-5. Epub 2006 May 3. PubMed PMID: 16733812.

7: Hume SP, Luthra SK, Brown DJ, Opacka-Juffry J, Osman S, Ashworth S, Myers R, Brady F, Carroll FI, Kuhar MJ, Brooks DJ. Evaluation of [11C]RTI-121 as a selective radioligand for PET studies of the dopamine transporter. Nucl Med Biol. 1996 Apr;23(3):377-84. PubMed PMID: 8782251.

8: Lever JR, Scheffel U, Stathis M, Seltzman HH, Wyrick CD, Abraham P, Parham K, Thomas BF, Boja JW, Kuhar MJ, Carroll FI. Synthesis and in vivo studies of a selective ligand for the dopamine transporter: 3 beta-(4-[125I]iodophenyl) tropan-2 beta-carboxylic acid isopropyl ester ([125I]RTI-121). Nucl Med Biol. 1996 Apr;23(3):277-84. PubMed PMID: 8782237.

9: Chen NH, Ding JH, Wang YL, Reith ME. Potential misconceptions in dopamine transporter assays arising from the binding of [125I]RTI-121 to filters: effect of ions and cocaine. J Neurosci Methods. 1997 Aug 22;75(2):179-86. PubMed PMID: 9288650.

10: Dawson P, Opacka-Juffry J, Moffatt JD, Daniju Y, Dutta N, Ramsey J, Davidson C. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Jan 3;48:57-63. doi: 10.1016/j.pnpbp.2013.08.013. Epub 2013 Sep 5. PubMed PMID: 24012617.

11: Bordia T, McGregor M, McIntosh JM, Drenan RM, Quik M. Evidence for a role for α6(∗) nAChRs in l-dopa-induced dyskinesias using Parkinsonian α6(∗) nAChR gain-of-function mice. Neuroscience. 2015 Jun 4;295:187-97. doi: 10.1016/j.neuroscience.2015.03.040. Epub 2015 Mar 24. PubMed PMID: 25813704; PubMed Central PMCID: PMC4408268.

12: Boja JW, Cadet JL, Kopajtic TA, Lever J, Seltzman HH, Wyrick CD, Lewin AH, Abraham P, Carroll FI. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Mol Pharmacol. 1995 Apr;47(4):779-86. PubMed PMID: 7723739.

13: Stathis M, Scheffel U, Lever SZ, Boja JW, Carroll FI, Kuhar MJ. Rate of binding of various inhibitors at the dopamine transporter in vivo. Psychopharmacology (Berl). 1995 Jun;119(4):376-84. PubMed PMID: 7480516.

14: Lammertsma AA, Hume SP. Simplified reference tissue model for PET receptor studies. Neuroimage. 1996 Dec;4(3 Pt 1):153-8. PubMed PMID: 9345505.

15: Chen NH, Wang YL, Reith ME. Binding of the [125I]3 beta-(iodophenyl)tropan-2 beta-carboxylic acid isopropyl ester to the dopamine transporter at a physiologically relevant temperature: mutually exclusive binding and different ionic requirements for various uptake blockers and substrates. Synapse. 1997 Feb;25(2):155-62. PubMed PMID: 9021896.

16: Miller DK, Park ES, Lever SZ, Lever JR. N-phenylpropyl-N'-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice. Pharmacol Biochem Behav. 2016 Nov - Dec;150-151:198-206. doi: 10.1016/j.pbb.2016.11.003. Epub 2016 Nov 13. PubMed PMID: 27851908; PubMed Central PMCID: PMC5244969.

17: Bourque M, Morissette M, Al Sweidi S, Caruso D, Melcangi RC, Di Paolo T. Neuroprotective Effect of Progesterone in MPTP-Treated Male Mice. Neuroendocrinology. 2016;103(3-4):300-14. doi: 10.1159/000438789. Epub 2015 Jul 24. PubMed PMID: 26227546.

18: Fleckenstein AE, Kopajtic TA, Boja JW, Carroll FI, Kuhar MJ. Highly potent cocaine analogs cause long-lasting increases in locomotor activity. Eur J Pharmacol. 1996 Sep 12;311(2-3):109-14. PubMed PMID: 8891589.

19: Opacka-Juffry J, Pinnell T, Patel N, Bevan M, Meintel M, Davidson C. Stimulant mechanisms of cathinones - effects of mephedrone and other cathinones on basal and electrically evoked dopamine efflux in rat accumbens brain slices. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Oct 3;54:122-30. doi: 10.1016/j.pnpbp.2014.04.009. Epub 2014 Apr 29. PubMed PMID: 24795175.

20: Calon F, Lavertu N, Lemieux AM, Morissette M, Goulet M, Grondin R, Blanchet PJ, Bédard PJ, Di Paolo T. Effect of MPTP-induced denervation on basal ganglia GABA(B) receptors: correlation with dopamine concentrations and dopamine transporter. Synapse. 2001 Jun 1;40(3):225-34. PubMed PMID: 11304760.